molecular formula C18H17N B13812569 N-2,6-dimethylphenyl-2-naphthylamine

N-2,6-dimethylphenyl-2-naphthylamine

Cat. No.: B13812569
M. Wt: 247.3 g/mol
InChI Key: KYWYRNURERYQDW-UHFFFAOYSA-N
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Description

N-2,6-dimethylphenyl-2-naphthylamine is an organic compound with the molecular formula C18H17N It is known for its unique structure, which combines a naphthylamine moiety with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2,6-dimethylphenyl-2-naphthylamine typically involves the reaction of 2-naphthylamine with 2,6-dimethylphenylamine under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-2,6-dimethylphenyl-2-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

N-2,6-dimethylphenyl-2-naphthylamine is utilized in analytical chemistry for the detection and quantification of primary amines. The compound forms hydrazone derivatives that can be analyzed using various chromatographic techniques. Its application in spectral-colorimetric analyses and solvent extraction has shown promising results, indicating its effectiveness in identifying amine compounds in complex mixtures.

Table 1: Analytical Applications

Application TypeMethodologyResults
Detection of AminesHydrazone formationEffective quantification of primary amines
Spectral AnalysisColorimetric techniquesHigh sensitivity and specificity
ChromatographyLiquid chromatographyReliable separation of amine derivatives

Biochemistry and Toxicology

In biochemistry, this compound is studied for its role in DNA adduct formation. Research indicates that this compound can interact with DNA under physiological conditions, leading to the formation of adducts that may contribute to mutagenesis and carcinogenesis. The compound's metabolites have been shown to produce reactive nitrenium ions, which can bind to multiple sites on DNA bases like deoxyguanosine .

Case Study: DNA Adduct Formation

A study exposed deoxyguanosine to this compound at pH 7.4 without enzymes, analyzed via liquid chromatography high-resolution mass spectrometry (LC-HRMS). The results indicated the formation of several adducts, highlighting the compound's potential as a carcinogenic agent.

Materials Science

This compound has applications in materials science as a component in polymer synthesis. It is used to produce triarylamine polymers that exhibit excellent solubility and film-forming properties. These polymers are being explored for use in organic electronics and optoelectronic devices due to their favorable electrical properties .

Table 2: Material Properties

PropertyDescriptionApplication
SolubilityHigh solubility in organic solventsPolymer synthesis
Film-forming abilityForms thin films with good adhesionOrganic electronics
Electrical propertiesConductive characteristicsOptoelectronic devices

Mechanism of Action

The mechanism by which N-2,6-dimethylphenyl-2-naphthylamine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2,6-dimethylphenyl-2-naphthylamine is unique due to the presence of both the naphthylamine and dimethylphenyl groups, which confer distinct chemical and physical properties.

Biological Activity

N-2,6-dimethylphenyl-2-naphthylamine (CAS No. 6364-08-5) is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medical and toxicological research.

  • Molecular Formula : C18_{18}H17_{17}N
  • Molecular Weight : 247.34 g/mol
  • Synonyms : N-(2,6-dimethylphenyl)-2-naphthylamine

Biological Activity Overview

This compound has been studied for its potential therapeutic effects, particularly in the context of epilepsy and cancer. The following sections detail its biological activities based on diverse sources.

Anticonvulsant Activity

Research indicates that derivatives of N-2,6-dimethylphenyl compounds exhibit anticonvulsant properties. A study focused on N4-(2,6-dimethylphenyl) semicarbazones showed significant anticonvulsant activity in various seizure models. The prototype compound increased GABA levels by 118% and inhibited GABA transaminase activity both in vitro and ex vivo, suggesting a mechanism that enhances inhibitory neurotransmission .

Carcinogenic Potential

This compound is associated with potential carcinogenic effects. Historical cohort studies have linked exposure to this compound with elevated incidences of bladder cancer among workers in chemical manufacturing. For example, a study reported a cumulative incidence of 25% bladder cancer among British coal-tar dye workers exposed to 2-naphthylamine . The mean induction period for cancer development was noted to be approximately 16 years .

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : The compound appears to enhance GABAergic activity, which is crucial for controlling neuronal excitability.
  • DNA Interaction : Compounds derived from naphthylamines have shown interactions with DNA, which may contribute to their anticancer properties through mechanisms such as intercalation or covalent binding .
  • Free Radical Scavenging : Some derivatives demonstrate antioxidant properties by scavenging free radicals, which could mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

StudyFindings
Riffelmann et al., 1995Found urinary concentrations of 2-naphthylamine among workers exposed to aromatic amines; indicated potential for bioactivation leading to carcinogenic effects.
Nakamura et al., 1980Reported cases of occupational bladder cancer linked to exposure to naphthylamines; highlighted the need for monitoring exposure levels in industrial settings.
Hashmi et al., 1995Identified bladder cancer cases among patients with occupational exposure to naphthylamine; emphasized the long-term health risks associated with chemical exposure.

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)naphthalen-2-amine

InChI

InChI=1S/C18H17N/c1-13-6-5-7-14(2)18(13)19-17-11-10-15-8-3-4-9-16(15)12-17/h3-12,19H,1-2H3

InChI Key

KYWYRNURERYQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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